(+)-1-(9-芴基)乙基氯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-1-(9-Fluorenyl)ethyl chloroformate (FEC) is an organic compound commonly used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It is a versatile reagent with a wide range of applications in organic synthesis. FEC is also known as 9-fluorenylmethyl chloroformate (FMC) and is used in the synthesis of carboxylic acids, alcohols, and other compounds. The use of FEC in the synthesis of organic compounds has been increasing in recent years due to its high efficiency, low cost, and ease of use.

科学研究应用

氨基酸的手性衍生化

该化合物用于氨基酸的手性衍生化,能够通过离子淌度质谱法区分和检测蛋白质氨基酸 . 这种方法在生物标志物发现和生物研究中具有巨大的应用前景 .

氨基酸的对映选择性区分

该化合物用于开发一种手性信号放大传感器,用于基于电荷转移诱导SERS的对映选择性氨基酸区分 . 该传感器具有超高的灵敏度,可以区分各种氨基酸对映异构体 .

3. DL-氨基酸的直接手性分离 该化合物用于DL-氨基酸的直接手性分离 . 这种应用在生物化学领域尤其有用,因为氨基酸的手性在其中起着至关重要的作用 .

生物标志物发现

该化合物能够区分和检测蛋白质氨基酸,使其成为生物标志物发现中的宝贵工具 . 它可以帮助识别多种代谢紊乱中的潜在生物标志物 .

生物研究

安全和危害

The safety information for “(+)-1-(9-Fluorenyl)ethyl chloroformate” includes hazard statements such as H225, H315, H319, and H336 . Precautionary statements include P210, P280, P304 + P340 + P312, P305 + P351 + P338 + P310, and P403 + P235 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

作用机制

Target of Action

The primary targets of (+)-1-(9-Fluorenyl)ethyl chloroformate are chiral amino acids (AAs) . These AAs are crucial in living organisms and have been recognized for their importance since the discovery of endogenous D-AAs as potential biomarkers in several metabolic disorders .

Mode of Action

The compound interacts with its targets through a process known as chiral derivatization . This process enables the discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry . The compound is used in the derivatization of amino acids, which allows for the separation and analysis of chiral AAs .

Biochemical Pathways

The biochemical pathways affected by (+)-1-(9-Fluorenyl)ethyl chloroformate involve the metabolism of amino acids . The compound’s action can influence the physiological activities and neurological disorders associated with these pathways . For instance, D-Ser, generated from the racemization of L-serine in mammal brains, is a coagonist of the N-methyl-D-aspartate (NMDA) receptors .

Pharmacokinetics

It’s known that chloroformates, in general, decompose slowly in water to form water-insoluble compounds , which might impact their bioavailability.

Result of Action

The result of the compound’s action is the separation of chiral proteinogenic AAs . This separation is crucial for the analysis of these AAs, especially in complex biological samples . The compound’s action also allows for the detection and distinction of endogenous chiral amino acids .

Action Environment

The action of (+)-1-(9-Fluorenyl)ethyl chloroformate can be influenced by environmental factors. For instance, the presence of water can cause the compound to decompose . This decomposition might affect the compound’s action, efficacy, and stability.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (+)-1-(9-Fluorenyl)ethyl chloroformate involves the reaction of 9-fluorenylmethanol with chloroformyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with (+)-1-chloroethyl chloroformate to yield the final product.", "Starting Materials": ["9-fluorenylmethanol", "chloroformyl chloride", "triethylamine", "(+)-1-chloroethyl chloroformate"], "Reaction": ["Step 1: 9-fluorenylmethanol is reacted with chloroformyl chloride in the presence of triethylamine to yield 9-fluorenylmethyl chloroformate intermediate.", "Step 2: (+)-1-chloroethyl chloroformate is added to the intermediate from step 1 and the mixture is stirred for several hours.", "Step 3: The reaction mixture is quenched with water and the product is extracted with an organic solvent such as dichloromethane.", "Step 4: The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the final product, (+)-1-(9-Fluorenyl)ethyl chloroformate."] } | |

CAS 编号 |

107474-79-3 |

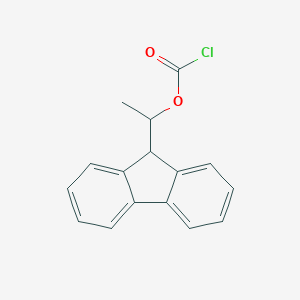

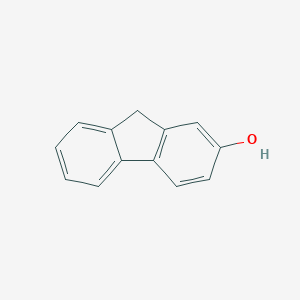

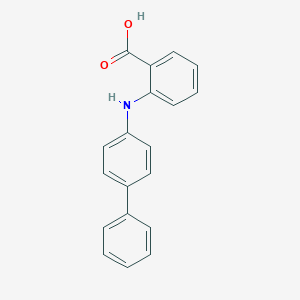

分子式 |

C16H13ClO2 |

分子量 |

272.72 g/mol |

IUPAC 名称 |

[(1S)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate |

InChI |

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3/t10-/m0/s1 |

InChI 键 |

SFRVOKMRHPQYGE-JTQLQIEISA-N |

手性 SMILES |

C[C@@H](C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |

SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |

规范 SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |

Pictograms |

Corrosive |

同义词 |

1-(9-fluorenyl)ethyl chloroformate FLEC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

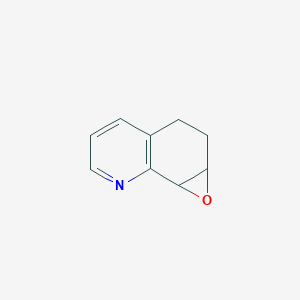

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)